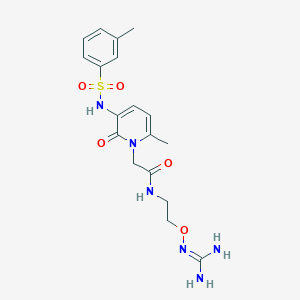

RWJ-445167

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C18H24N6O5S |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxopyridin-1-yl]acetamide |

InChI |

InChI=1S/C18H24N6O5S/c1-12-4-3-5-14(10-12)30(27,28)23-15-7-6-13(2)24(17(15)26)11-16(25)21-8-9-29-22-18(19)20/h3-7,10,23H,8-9,11H2,1-2H3,(H,21,25)(H4,19,20,22) |

InChI Key |

GHCPCZIUEYRYJT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(N(C2=O)CC(=O)NCCON=C(N)N)C |

Synonyms |

3DP 10017 3DP-10017 RWJ 445167 RWJ-445167 RWJ445167 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Mechanism of Action of RWJ-445167: A Dual Inhibitor of Thrombin and Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Initial Misconception Clarification: Initial inquiries into the mechanism of action of RWJ-445167 may have erroneously pointed towards p38 MAPK inhibition. However, a comprehensive review of the scientific literature confirms that this compound is a potent, dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. This guide will focus on its established role as an anticoagulant.

Core Mechanism of Action: Dual Inhibition of the Coagulation Cascade

This compound, also identified as 3DP-10017, exerts its anticoagulant effect by directly and simultaneously inhibiting two critical enzymes in the blood coagulation pathway: thrombin and Factor Xa.[1][2] These enzymes represent key amplification points in the cascade, and their dual inhibition leads to a potent antithrombotic effect.

The coagulation cascade is a series of enzymatic reactions that culminate in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. It is responsible for the conversion of prothrombin (Factor II) into its active form, thrombin (Factor IIa). Thrombin then acts on fibrinogen to generate fibrin monomers, which polymerize to form the soft clot. Thrombin also activates Factor XIII, which cross-links the fibrin polymers to stabilize the clot, and further amplifies its own generation by activating upstream clotting factors.

By inhibiting both Factor Xa and thrombin, this compound effectively attenuates two crucial stages of clot formation. The inhibition of Factor Xa reduces the generation of thrombin, while the direct inhibition of thrombin prevents the formation of fibrin from fibrinogen and dampens the positive feedback loops that perpetuate coagulation. This dual action is thought to contribute to its potent antithrombotic properties.[1]

Quantitative Data

The inhibitory potency of this compound has been quantified through in vitro enzyme inhibition assays. The key parameters are the inhibition constants (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and greater potency.

| Target Enzyme | Parameter | Value (nmol/L) |

| Thrombin | Ki | 4.0 |

| Factor Xa | Ki | 230 |

| Data sourced from a 2006 publication in Chemical Biology & Drug Design.[1] |

Experimental Protocols

While the original discovery and characterization publications for this compound containing detailed, specific experimental protocols were not identified in the search, the following are representative methodologies for assessing the activity of dual thrombin and Factor Xa inhibitors. These protocols are based on standard assays used in the field.

Enzyme Inhibition Assays (Representative Protocols)

Objective: To determine the in vitro inhibitory potency (Ki or IC50) of this compound against human thrombin and Factor Xa.

a) Chromogenic Thrombin Inhibition Assay:

-

Reagents and Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with NaCl and polyethylene glycol)

-

This compound stock solution in DMSO, serially diluted

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Procedure:

-

Add assay buffer, diluted this compound (or vehicle control), and human thrombin to the wells of a 96-well plate.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance at 405 nm over time (kinetic assay). The rate of p-nitroaniline (pNA) release is proportional to the thrombin activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using non-linear regression. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

-

b) Fluorogenic Factor Xa Inhibition Assay:

-

Reagents and Materials:

-

Purified human Factor Xa

-

Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)

-

Assay buffer

-

This compound stock solution, serially diluted

-

96-well black microplate

-

Fluorescence microplate reader (e.g., excitation at 350 nm, emission at 450 nm)

-

-

Procedure:

-

Dispense diluted this compound and human Factor Xa into the wells.

-

Incubate at room temperature for 10-15 minutes.

-

Add the fluorogenic substrate to start the reaction.

-

Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C. The rate of AMC release is proportional to Factor Xa activity.

-

Calculate the percentage of inhibition and determine the IC50 and Ki values as described for the thrombin assay.

-

In Vitro Anticoagulant Assays (Representative Protocols)

Objective: To assess the effect of this compound on the clotting time of human plasma.

a) Activated Partial Thromboplastin Time (aPTT) Assay:

-

Reagents and Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl2) solution

-

This compound stock solution

-

Coagulometer

-

-

Procedure:

-

Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.

-

Incubate a mixture of plasma and a serial dilution of this compound at 37°C.

-

Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes).

-

Initiate clotting by adding CaCl2 solution.

-

The coagulometer measures the time taken for a clot to form.

-

The prolongation of the clotting time is indicative of the inhibitory effect on the intrinsic and common pathways.

-

b) Prothrombin Time (PT) Assay:

-

Reagents and Materials:

-

Citrated human plasma

-

PT reagent (thromboplastin)

-

This compound stock solution

-

Coagulometer

-

-

Procedure:

-

Pre-warm the plasma and PT reagent to 37°C.

-

Incubate the plasma with a serial dilution of this compound.

-

Initiate clotting by adding the PT reagent.

-

The coagulometer records the time to clot formation.

-

Prolongation of the PT reflects inhibition of the extrinsic and common pathways.

-

Clinical Development and Outlook

This compound was advanced into human clinical studies.[1][2] However, its development was hampered by low oral bioavailability in humans.[1][2] Subsequent research efforts focused on a prodrug approach to improve its pharmacokinetic profile, though with limited success reported in the available literature.[1][2] The exploration of this compound and its analogs highlights the therapeutic potential of dual thrombin and Factor Xa inhibition for the treatment of thrombotic disorders, while also underscoring the challenges in achieving desirable drug-like properties for this class of compounds.

References

In-Depth Technical Guide: The Biological Activity of RWJ-445167

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RWJ-445167 is a potent, dual-action inhibitor targeting two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. This technical guide provides a comprehensive overview of its biological activity, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of its mechanism of action. The compound has been the subject of preclinical and clinical investigation as an antithrombotic agent. Understanding its biochemical profile is crucial for researchers in the fields of hematology, cardiovascular disease, and drug development.

Core Biological Activity: Dual Inhibition of Thrombin and Factor Xa

This compound exerts its anticoagulant effect by directly and competitively inhibiting both thrombin and Factor Xa. This dual inhibition disrupts the amplification of the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.

Quantitative Inhibitory Data

The inhibitory potency of this compound against its target enzymes has been quantified through in vitro enzymatic assays. The inhibition constants (Ki) are summarized in the table below.

| Target Enzyme | Inhibitor | Ki (nmol/L) |

| Thrombin (Factor IIa) | This compound | 4.0[1] |

| Factor Xa | This compound | 230[1] |

These values indicate that this compound is a highly potent inhibitor of thrombin and a moderately potent inhibitor of Factor Xa.

Mechanism of Action: Interruption of the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. This compound's dual inhibition of Factor Xa and thrombin effectively blocks this process.

-

Inhibition of Factor Xa: Factor Xa is a critical component of the prothrombinase complex, which is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa). By inhibiting Factor Xa, this compound reduces the rate of thrombin generation.

-

Inhibition of Thrombin (Factor IIa): Thrombin is the final key enzyme in the coagulation cascade. It cleaves fibrinogen to form fibrin monomers, which then polymerize to form a stable clot. Thrombin also activates other clotting factors, further amplifying the coagulation response. Direct inhibition of thrombin by this compound prevents these crucial steps.

The following diagram illustrates the points of inhibition of this compound within the coagulation cascade.

Experimental Protocols

The following sections detail the general methodologies employed to characterize the biological activity of this compound. Specific details may vary between studies, and it is recommended to consult the primary literature for precise experimental conditions.

Enzymatic Inhibition Assays (Determination of Ki)

The inhibitory potency of this compound against thrombin and Factor Xa is typically determined using chromogenic substrate assays.

Principle: The assay measures the ability of the inhibitor to block the enzymatic activity of the target protease on a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitor concentration.

General Protocol:

-

Reagents and Materials:

-

Purified human thrombin or Factor Xa

-

Specific chromogenic substrate for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentration)

-

This compound stock solution

-

Microplate reader

-

-

Procedure:

-

A solution of the target enzyme (thrombin or Factor Xa) in assay buffer is pre-incubated with varying concentrations of this compound in a microplate well.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time is monitored using a microplate reader at the appropriate wavelength (typically 405 nm).

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The Ki value is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).

-

In Vitro Anticoagulant Activity Assays

The overall effect of this compound on blood coagulation is assessed using standard clinical laboratory tests such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).

Principle: These assays measure the time it takes for plasma to clot after the addition of specific reagents that trigger different parts of the coagulation cascade.

General Protocol for PT:

-

Reagents and Materials:

-

Citrated human plasma

-

Thromboplastin reagent (containing tissue factor)

-

Calcium chloride solution

-

Coagulometer

-

-

Procedure:

-

Citrated plasma is incubated with varying concentrations of this compound.

-

The plasma is warmed to 37°C.

-

Thromboplastin reagent is added to the plasma, followed by calcium chloride to initiate clotting.

-

The time to clot formation is measured by the coagulometer.

-

General Protocol for aPTT:

-

Reagents and Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride solution

-

Coagulometer

-

-

Procedure:

-

Citrated plasma is incubated with varying concentrations of this compound and the aPTT reagent at 37°C.

-

Calcium chloride is added to initiate clotting.

-

The time to clot formation is measured by the coagulometer.

-

Experimental Workflow

The following diagram outlines a typical workflow for the biological characterization of a dual-action anticoagulant like this compound.

Conclusion

This compound is a potent dual inhibitor of thrombin and Factor Xa, demonstrating significant anticoagulant and antithrombotic potential. Its mechanism of action is well-defined, and its biological activity has been characterized through a series of in vitro and in vivo studies. This technical guide provides a foundational understanding of the core biological properties of this compound, which is essential for researchers and professionals involved in the development of novel anticoagulant therapies. Further investigation into its pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its clinical potential. A notable challenge that has been identified is its low oral bioavailability, which has led to the exploration of prodrug strategies.

References

An In-depth Technical Guide to RWJ-445167: A Dual Inhibitor of Thrombin and Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Abstract

RWJ-445167, also known as 3DP-10017, is a potent, small-molecule dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. With a molecular formula of C₁₈H₂₄N₆O₅S and a molecular weight of 436.49 g/mol , this oxyguanidine-based compound has been a subject of interest in the development of novel antithrombotic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including its mechanism of action and relevant experimental details.

Chemical Structure and Properties

This compound is characterized by a central scaffold that presents functional groups capable of interacting with the active sites of both thrombin and Factor Xa. Its chemical identity is formally established by its CAS number: 226566-43-4.

Chemical Structure:

The definitive chemical structure of this compound can be represented by the following SMILES notation:

O=C(NCCONC(N)=N)CN1C(C)=CC=C(NS(=O)(C2=CC=CC(C)=C2)=O)C1=O

IUPAC Name:

2-({[amino(imino)methyl]amino}oxy)ethyl N-{[5-methyl-4-oxo-1-(2-{[2-(methylphenyl)sulfonyl]amino}phenyl)-1,4-dihydropyridin-2-yl]methyl}carbamate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄N₆O₅S | |

| Molecular Weight | 436.49 g/mol | |

| CAS Number | 226566-43-4 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [1][2] |

| Storage Temperature | -20°C |

Biological Activity and Mechanism of Action

This compound exerts its anticoagulant effect by directly and reversibly inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two critical junctures, leading to a potent antithrombotic effect.

Inhibition Constants

The inhibitory potency of this compound against its target enzymes has been quantified, demonstrating high affinity, particularly for thrombin.

| Target Enzyme | Inhibition Constant (Ki) |

| Thrombin (Factor IIa) | 4.0 nM |

| Factor Xa | 230 nM |

Signaling Pathway: The Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Factor Xa is the first enzyme in the common pathway, responsible for converting prothrombin to thrombin. Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form the clot. By inhibiting both Factor Xa and thrombin, this compound effectively blocks the final common pathway of coagulation.

Figure 1. The Coagulation Cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, detailed synthesis and assay protocols for this compound are not publicly available in their entirety, this section outlines the general methodologies employed for the characterization of similar enzyme inhibitors.

General Synthesis of Oxyguanidine-Based Inhibitors

The synthesis of oxyguanidine-containing compounds like this compound typically involves a multi-step process. A key step is the formation of the oxyguanidine moiety, which can be achieved through the reaction of a hydroxylamine derivative with a cyanamide or a similar activating agent. The synthesis would likely proceed through the formation of key intermediates, followed by the coupling of the side chains to the central scaffold. Purification is typically achieved using chromatographic techniques such as HPLC.

Figure 2. A generalized workflow for the synthesis and purification of this compound.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of this compound against thrombin and Factor Xa is determined using in vitro enzymatic assays. These assays measure the rate of substrate cleavage by the enzyme in the presence and absence of the inhibitor.

Materials:

-

Purified human thrombin and Factor Xa

-

Chromogenic or fluorogenic substrate specific for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)

-

Assay buffer (e.g., Tris-HCl with NaCl and CaCl₂)

-

This compound stock solution in DMSO

-

96-well microplate

-

Microplate reader

General Protocol:

-

A dilution series of this compound is prepared in the assay buffer.

-

The enzyme (thrombin or Factor Xa) is added to the wells of the microplate containing the inhibitor dilutions and incubated for a pre-determined time to allow for inhibitor-enzyme binding.

-

The reaction is initiated by the addition of the chromogenic or fluorogenic substrate.

-

The absorbance or fluorescence is measured kinetically over time using a microplate reader.

-

The initial reaction rates are calculated from the linear portion of the progress curves.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using the Michaelis-Menten equation and a suitable model for competitive inhibition.

Figure 3. A typical workflow for an in vitro enzyme inhibition assay.

Clinical Development and Future Perspectives

This compound was advanced into human clinical studies. However, its development was hampered by low oral bioavailability in humans. This led to the exploration of prodrug strategies to improve its pharmacokinetic profile. The study of this compound and its derivatives provides valuable insights into the structure-activity relationships of dual thrombin and Factor Xa inhibitors and informs the design of next-generation anticoagulants with improved therapeutic properties.

Conclusion

This compound is a potent dual inhibitor of thrombin and Factor Xa, representing a significant effort in the development of novel antithrombotic agents. While its clinical progression was limited by pharmacokinetic challenges, the compound remains an important tool for research in hemostasis and thrombosis. The data and methodologies presented in this guide offer a comprehensive resource for scientists and researchers working in the field of drug discovery and development.

References

The Discovery and Developmental Saga of RWJ-445167: A Dual Inhibitor's Journey

Exton, PA & Spring House, PA – RWJ-445167, an oxyguanidine-based dual inhibitor of thrombin and factor Xa, emerged from the innovative drug discovery platforms of 3-Dimensional Pharmaceuticals (3DP), a company later acquired by Johnson & Johnson. Its history reflects a targeted approach to antithrombotic therapy, aiming for a synergistic effect by inhibiting two key enzymes in the coagulation cascade. Despite promising preclinical activity, the compound's journey was ultimately hampered by pharmacokinetic challenges, specifically low oral bioavailability, which led to extensive prodrug exploration.

A Tale of Two Targets: The Discovery of a Dual Inhibitor

The impetus for the development of this compound, also known as 3DP-10017, stemmed from the therapeutic potential of simultaneously inhibiting both thrombin and factor Xa.[1] 3-Dimensional Pharmaceuticals, leveraging its proprietary structure-based drug design and parallel synthesis capabilities, identified the oxyguanidine scaffold as a promising starting point for a new class of nonpeptidic protease inhibitors. This effort was part of a broader program at 3DP focused on developing orally active antithrombotic agents targeting key serine proteases in the coagulation cascade.

The discovery of this novel series of phenyl-based thrombin inhibitors was a significant step forward, demonstrating high potency and selectivity. The general discovery of this oxyguanidine class of compounds, to which this compound belongs, was detailed in research published by scientists from the Johnson & Johnson Pharmaceutical Research & Development team, the successors to 3DP's research programs.

From Promising Preclinical Data to Clinical Hurdles

This compound distinguished itself as a potent dual inhibitor, exhibiting strong affinity for both thrombin and factor Xa. This dual action was hypothesized to provide a more potent antithrombotic effect compared to single-target agents. The compound advanced into human clinical studies, a testament to its promising preclinical profile.

However, the clinical development of this compound encountered a significant obstacle: its oral bioavailability in humans was unacceptably low.[1] This finding shifted the research focus towards a prodrug approach, with the goal of improving the compound's absorption from the gastrointestinal tract. Researchers at Johnson & Johnson Pharmaceutical Research & Development synthesized and evaluated numerous guanidine derivatives, including carbamates, imidates, and alkyl and acyl derivatives, in an effort to enhance oral bioavailability.[1] Despite these extensive efforts, the prodrug candidates showed little significant improvement over the parent compound in animal models.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Target | Ki (nM) |

| Thrombin | 4.0 |

| Factor Xa | 230 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of this compound and its analogs.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory potency of this compound against thrombin and factor Xa.

-

Methodology:

-

Enzyme assays were performed in 96-well microtiter plates.

-

Human α-thrombin and human factor Xa were used as the target enzymes.

-

A chromogenic substrate appropriate for each enzyme was used (e.g., S-2238 for thrombin, S-2222 for factor Xa).

-

The inhibitor (this compound) was pre-incubated with the enzyme in a suitable buffer (e.g., Tris-buffered saline with polyethylene glycol).

-

The reaction was initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis was monitored spectrophotometrically by measuring the change in absorbance at 405 nm.

-

IC50 values were determined from the dose-response curves.

-

Ki values were calculated from the IC50 values using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

-

In Vivo Antithrombotic Activity (Rat Model)

-

Objective: To evaluate the antithrombotic efficacy of this compound in a rat model of thrombosis.

-

Methodology:

-

Male Sprague-Dawley rats were used for the study.

-

Animals were anesthetized, and a carotid artery was isolated.

-

A thrombogenic stimulus was applied to the artery, typically through the application of a filter paper saturated with a ferric chloride solution to induce endothelial injury.

-

This compound or a vehicle control was administered intravenously.

-

Blood flow in the carotid artery was monitored using a Doppler flow probe.

-

The time to vessel occlusion was recorded as the primary endpoint.

-

Dose-response relationships were established to determine the effective dose of the compound.

-

Oral Bioavailability Studies (Rat Model)

-

Objective: To determine the oral bioavailability of this compound and its prodrugs.

-

Methodology:

-

Male Sprague-Dawley rats were fasted overnight.

-

The test compound (this compound or a prodrug) was administered either intravenously (IV) via a tail vein catheter or orally (PO) by gavage.

-

Serial blood samples were collected at various time points post-dosing from a separate catheter (e.g., in the jugular vein).

-

Plasma was separated from the blood samples by centrifugation.

-

The concentration of the compound in the plasma samples was determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic parameters, including the area under the concentration-time curve (AUC) for both IV and PO administration, were calculated.

-

Oral bioavailability (F%) was calculated using the formula: F% = (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

-

Visualizations

Caption: Inhibition of the Coagulation Cascade by this compound.

References

In Vitro Characterization of RWJ-445167: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of RWJ-445167, a potent dual inhibitor of thrombin and factor Xa. This document details its biochemical activity, the methodologies used for its characterization, and its mechanism of action within the coagulation cascade.

Biochemical Activity and Potency

This compound has been identified as a dual inhibitor, targeting two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. The inhibitory potency of this compound against these enzymes is summarized in the table below.

| Target Enzyme | Inhibition Constant (Ki) |

| Thrombin (Factor IIa) | 4.0 nM |

| Factor Xa | 230 nM |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not extensively available in the public domain. However, based on standard enzymatic assays for thrombin and Factor Xa inhibitors, the following methodologies are representative of the likely procedures used.

Thrombin Inhibition Assay (Kinetic Spectrophotometric Method)

This assay determines the inhibitory potency of a compound against human α-thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic substrate for thrombin (e.g., S-2238)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound (or test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the different concentrations of this compound to the wells containing thrombin and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate S-2238 to each well.

-

Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of color development is proportional to the thrombin activity.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value for thrombin.

Factor Xa Inhibition Assay (Kinetic Spectrophotometric Method)

This assay measures the ability of a compound to inhibit the activity of human Factor Xa.

Materials:

-

Human Factor Xa

-

Chromogenic substrate for Factor Xa (e.g., S-2765)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.3)

-

This compound (or test compound)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution and serial dilutions of this compound as described for the thrombin inhibition assay.

-

Add a fixed concentration of human Factor Xa to each well of a 96-well plate.

-

Add the various concentrations of this compound to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Start the reaction by adding the chromogenic substrate S-2765 to all wells.

-

Monitor the change in absorbance at 405 nm over time. The rate of the reaction is proportional to the Factor Xa activity.

-

Calculate the initial velocities from the linear portion of the absorbance curves.

-

Determine the IC50 value by plotting the percent inhibition of Factor Xa activity versus the logarithm of the inhibitor concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation, considering the substrate concentration and its Km for Factor Xa.

Mechanism of Action and Signaling Pathway

This compound exerts its anticoagulant effect by directly inhibiting two critical points in the coagulation cascade. The diagram below illustrates the intrinsic, extrinsic, and common pathways of blood coagulation and highlights the inhibitory action of this compound.

By inhibiting Factor Xa, this compound blocks the convergence point of the intrinsic and extrinsic pathways, thereby preventing the conversion of prothrombin to thrombin. The direct inhibition of thrombin further prevents the formation of a fibrin clot from fibrinogen, a crucial step in the final stage of coagulation. This dual inhibition mechanism suggests a potent and potentially synergistic antithrombotic effect.

Experimental Workflow

The general workflow for the in vitro characterization of a novel anticoagulant like this compound is depicted below.

An In-Depth Technical Guide on the Binding Affinity of RWJ-445167 to Thrombin

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide aims to provide a comprehensive overview of the binding affinity of the compound RWJ-445167 to its target enzyme, thrombin. Thrombin is a critical serine protease that plays a central role in the coagulation cascade, making it a key target for the development of anticoagulant therapies. Understanding the binding characteristics of inhibitors like this compound is paramount for assessing their potential therapeutic efficacy and for guiding further drug development efforts. This document will summarize the available quantitative data, detail relevant experimental methodologies, and visualize the pertinent biological pathways and experimental workflows.

Quantitative Binding Affinity Data

A thorough search of the scientific literature and publicly available databases was conducted to gather quantitative data on the binding affinity of this compound to thrombin. Unfortunately, no specific quantitative data, such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd), could be found for the compound designated this compound.

Similarly, searches for related compounds from the same developing entity (signified by the "RWJ" prefix) yielded information on other thrombin inhibitors. For instance, RWJ-50353 was reported to inhibit human α-thrombin with a Ki of 0.19 ± 0.02 nM and α-thrombin-induced platelet aggregation with an IC50 of 32 ± 6 nM. Another compound, RWJ-671818, was identified as a selective human α-thrombin inhibitor with a Ki of 1.3 nM. However, it is crucial to note that these values are not transferable to this compound, as minor structural differences can lead to significant changes in binding affinity.

Due to the absence of specific data for this compound, the following data table remains unpopulated.

| Parameter | Value | Species | Experimental Conditions | Reference |

| Ki | Data Not Available | |||

| IC50 | Data Not Available | |||

| Kd | Data Not Available |

Experimental Protocols

Without specific studies detailing the evaluation of this compound, the experimental protocols for determining its binding affinity to thrombin can only be presented in a generalized manner based on standard assays used for other thrombin inhibitors.

Thrombin Inhibition Assay (Hypothetical)

A common method to determine the inhibitory potency of a compound like this compound against thrombin is a chromogenic substrate assay.

Objective: To determine the Ki or IC50 value of this compound for thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with polyethylene glycol)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

A solution of human α-thrombin is prepared in the assay buffer.

-

Serial dilutions of this compound are prepared.

-

Thrombin solution is pre-incubated with varying concentrations of this compound for a specified period to allow for inhibitor binding.

-

The enzymatic reaction is initiated by the addition of the chromogenic substrate.

-

The change in absorbance over time, which is proportional to the rate of substrate cleavage by thrombin, is monitored using a microplate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

The IC50 value is determined by plotting the reaction rate against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the Michaelis-Menten constant (Km) of the substrate are known.

Signaling Pathways and Experimental Workflows

As no information is available on the specific effects of this compound on thrombin-mediated signaling, a generalized diagram of the coagulation cascade and a hypothetical experimental workflow for assessing a thrombin inhibitor are presented below.

Thrombin's Role in the Coagulation Cascade

Thrombin is the final effector protease in the coagulation cascade, which is a series of zymogen activations that lead to the formation of a fibrin clot. The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

Caption: Simplified diagram of the coagulation cascade highlighting the central role of thrombin.

Hypothetical Experimental Workflow for Thrombin Inhibitor Evaluation

The following diagram illustrates a potential workflow for the preclinical evaluation of a novel thrombin inhibitor like this compound.

Caption: A generalized workflow for the preclinical assessment of a novel thrombin inhibitor.

Conclusion

Despite a comprehensive search, no specific data regarding the binding affinity of this compound to thrombin could be located in the available scientific literature. Consequently, this guide has provided a framework of the standard methodologies and relevant biological pathways that would be central to the characterization of such a compound. For researchers, scientists, and drug development professionals interested in this compound, the immediate next step would be to perform the foundational in vitro binding and enzyme inhibition assays to determine its potency and selectivity for thrombin. These initial data points are critical for any further investigation into its therapeutic potential as an anticoagulant. Without this primary data, a full technical assessment remains incomplete.

In-Depth Technical Guide: Factor Xa Inhibition by RWJ-445167

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the inhibitory activity of RWJ-445167 against Factor Xa (FXa), a critical enzyme in the coagulation cascade. This compound, also known as 3DP-10017, is a potent small molecule that has been investigated for its antithrombotic properties. This document consolidates available quantitative data, outlines relevant experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Core Concepts: The Coagulation Cascade and Factor Xa

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. This process is traditionally divided into the intrinsic and extrinsic pathways, both of which converge on the activation of Factor X to Factor Xa.[1][2] Activated Factor Xa then plays a pivotal role in the common pathway, where it complexes with Factor Va to form the prothrombinase complex. This complex is responsible for the rapid conversion of prothrombin (Factor II) to thrombin (Factor IIa), the final key enzyme that cleaves fibrinogen to fibrin, leading to clot formation.[1][2] Due to its central position, Factor Xa is a prime target for anticoagulant therapies.

dot

Figure 1: The Coagulation Cascade and Inhibition by this compound.

Quantitative Data: Inhibitory Potency of this compound

This compound is characterized as a dual inhibitor, targeting both Factor Xa and thrombin. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, where a lower Ki value indicates a higher affinity.

| Target Enzyme | Inhibitor | Ki Value |

| Factor Xa | This compound | 230 nM |

| Thrombin | This compound | 4.0 nM |

Experimental Protocols

The determination of the inhibitory potency of compounds like this compound against Factor Xa typically involves enzymatic assays that measure the residual activity of the enzyme in the presence of the inhibitor. Below is a generalized protocol based on standard industry practices for determining the Ki value for a competitive inhibitor of Factor Xa.

Protocol: Determination of Factor Xa Inhibition Constant (Ki)

This protocol outlines the steps to determine the Ki of a reversible, competitive inhibitor for human Factor Xa using a chromogenic substrate.

Materials:

-

Human Factor Xa, purified

-

Chromogenic substrate for Factor Xa (e.g., S-2222)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and CaCl2)

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

dot

Figure 2: General Experimental Workflow for Ki Determination.

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer from the stock solution.

-

Prepare a range of concentrations of the chromogenic substrate in assay buffer.

-

Dilute the Factor Xa stock to the desired working concentration in assay buffer.

-

-

Assay Setup:

-

To the wells of a 96-well microplate, add the assay buffer and the different concentrations of this compound. Include control wells with no inhibitor.

-

Add the diluted Factor Xa solution to all wells except for the blanks.

-

Pre-incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Initiate the enzymatic reaction by adding the various concentrations of the chromogenic substrate to the wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the change in absorbance at 405 nm over time (kinetic assay). The rate of change in absorbance is proportional to the enzyme activity. Alternatively, for an endpoint assay, stop the reaction after a fixed time and measure the final absorbance.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (rates) from the kinetic data for each substrate and inhibitor concentration.

-

Plot the reaction velocity versus substrate concentration for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and apparent Km (Km,app).

-

For a competitive inhibitor, Vmax,app will be constant, while Km,app will increase with increasing inhibitor concentration.

-

The Ki can be determined by a secondary plot of Km,app versus the inhibitor concentration, or by using the Cheng-Prusoff equation if the IC50 (the concentration of inhibitor that causes 50% inhibition) is determined at a known substrate concentration. The relationship is given by: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

-

Summary and Conclusion

This compound is a dual inhibitor of Factor Xa and thrombin, with a higher affinity for thrombin as indicated by its lower Ki value. The inhibition of Factor Xa by this compound disrupts the coagulation cascade at a critical amplification point, thereby exerting its anticoagulant effect. The methodologies described provide a standard framework for the in vitro characterization of such inhibitors. While this compound showed promise in preclinical studies, its development was hampered by low oral bioavailability. Nevertheless, the study of its interaction with Factor Xa provides valuable insights for the design and development of next-generation antithrombotic agents.

References

Preclinical Profile of RWJ-445167: A Dual Inhibitor of Thrombin and Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-445167 is a potent, oxyguanidine-based small molecule that demonstrates a dual inhibitory mechanism against two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. Developed by the Robert Wood Johnson Pharmaceutical Research Institute, this compound was investigated for its antithrombotic potential. While it showed promise in preclinical studies, its development was hampered by poor oral bioavailability, which prompted further research into prodrug strategies. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its inhibitory activity, mechanism of action, and the broader context of the coagulation pathway it targets.

Core Data Summary

The primary inhibitory activity of this compound is characterized by its inhibition constants (Ki) against human thrombin and Factor Xa. This quantitative data underscores the dual nature of its mechanism of action.

| Target Enzyme | Inhibition Constant (Ki) |

| Thrombin (Factor IIa) | 4.0 nM |

| Factor Xa | 230 nM |

Data sourced from a study on this compound prodrugs, referencing the original findings.

Signaling Pathway and Mechanism of Action

This compound exerts its anticoagulant effect by directly inhibiting two critical junctures in the coagulation cascade. The coagulation process is a series of enzymatic reactions culminating in the formation of a fibrin clot. This cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.

1. Inhibition of Factor Xa: Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway. It is responsible for the conversion of prothrombin (Factor II) into thrombin (Factor IIa). By inhibiting Factor Xa, this compound effectively reduces the amplification of the coagulation cascade, thereby diminishing the "thrombin burst."

2. Inhibition of Thrombin (Factor IIa): Thrombin is the final key enzyme in the coagulation cascade. It has multiple procoagulant functions, including the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a clot. Thrombin also activates other clotting factors, such as Factors V, VIII, and XI, further amplifying the coagulation response. Direct inhibition of thrombin by this compound prevents the formation of the fibrin clot and dampens the positive feedback loops that perpetuate coagulation.

The dual inhibition of both Factor Xa and thrombin offers a potentially more comprehensive anticoagulant effect compared to agents that target only one of these enzymes.

Experimental Protocols

While the specific, detailed protocols from the original preclinical studies of this compound are not publicly available in their entirety, the determination of Ki values for serine protease inhibitors and the assessment of anticoagulant activity in preclinical models generally follow standardized procedures.

In Vitro Enzyme Inhibition Assays (General Protocol)

The inhibitory activity of compounds like this compound against thrombin and Factor Xa is typically determined using chromogenic substrate assays.

Objective: To determine the inhibition constant (Ki) of the test compound against the target enzyme.

Materials:

-

Purified human thrombin and Factor Xa

-

Chromogenic substrates specific for each enzyme (e.g., S-2238 for thrombin, S-2765 for Factor Xa)

-

Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a carrier protein like BSA)

-

Test compound (this compound) at various concentrations

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

A solution of the enzyme (thrombin or Factor Xa) is prepared in the assay buffer.

-

The test compound is serially diluted to create a range of concentrations.

-

The enzyme solution is incubated with the various concentrations of the test compound for a predetermined period to allow for binding equilibrium to be reached.

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

-

The initial reaction velocities are calculated for each concentration of the inhibitor.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate used in the assay and the Michaelis-Menten constant (Km) of the enzyme for that substrate.

In Vivo Antithrombotic Activity (General Approach)

Preclinical evaluation of antithrombotic agents often involves animal models of thrombosis. Given that this compound has poor oral bioavailability in rats, it was likely administered intravenously in these studies. A common model is the ferric chloride-induced arterial thrombosis model.

Objective: To assess the in vivo efficacy of the test compound in preventing thrombus formation.

Animal Model: Rat carotid artery thrombosis model.

Procedure:

-

Animals are anesthetized.

-

The carotid artery is exposed.

-

The test compound (this compound) or vehicle is administered intravenously.

-

A piece of filter paper saturated with a ferric chloride solution is applied to the surface of the artery for a defined period to induce endothelial injury and initiate thrombosis.

-

Blood flow in the artery is monitored using a Doppler flow probe.

-

The time to vessel occlusion (cessation of blood flow) is recorded.

-

Alternatively, after a set period, the thrombotic segment of the artery can be excised and the weight of the thrombus determined.

-

Efficacy is determined by comparing the time to occlusion or the thrombus weight in the treated groups versus the vehicle control group.

Pharmacokinetics

The primary pharmacokinetic information available for this compound is its "poor oral bioavailability in rats." This indicates that after oral administration, a very low percentage of the drug is absorbed into the systemic circulation in its active form. This limitation was significant enough to lead to the investigation of prodrugs, which are chemically modified versions of the parent drug designed to improve absorption and are then converted to the active form in the body.

Conclusion

This compound is a well-characterized dual inhibitor of thrombin and Factor Xa with potent in vitro activity. Its mechanism of action targets two central points in the coagulation cascade, suggesting a strong potential for antithrombotic efficacy. However, its development was challenged by poor oral bioavailability, a common hurdle in drug development. The available data provides a solid foundation for understanding the compound's mode of action and serves as a case study for the development of direct oral anticoagulants, highlighting the critical interplay between in vitro potency and in vivo pharmacokinetic properties. Further research would be necessary to fully elucidate its complete preclinical profile, including detailed pharmacokinetic parameters and a comprehensive dose-response relationship in various in vivo models.

Methodological & Application

Application Notes and Protocols for In Vivo Antithrombotic Activity Assay of RWJ-445167

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-445167 is a potent, dual-action inhibitor targeting both thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade. This characteristic positions this compound as a promising candidate for antithrombotic therapy. These application notes provide detailed protocols for assessing the in vivo antithrombotic efficacy and safety profile of this compound using established rodent models of arterial and venous thrombosis, as well as a bleeding time assay.

Mechanism of Action: Dual Inhibition of Thrombin and Factor Xa

This compound exerts its anticoagulant effect by directly binding to and inhibiting both free and clot-bound thrombin, as well as Factor Xa. This dual inhibition effectively blocks the final common pathway of the coagulation cascade, preventing the conversion of fibrinogen to fibrin and thus, thrombus formation.

Application Notes and Protocols for the Use of RWJ-445167 in Coagulation Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of RWJ-445167, a potent dual inhibitor of Factor Xa (FXa) and thrombin (Factor IIa), in a variety of standard coagulation assays. The following sections offer guidance on the preparation of the inhibitor and its application in Prothrombin Time (PT), Activated Partial Thromboplastin Time (aPTT), Thrombin Generation Assays (TGA), and chromogenic substrate assays.

Introduction to this compound

This compound is a synthetic, direct inhibitor that targets two key enzymes in the coagulation cascade: Factor Xa and thrombin. Its dual-action mechanism makes it a subject of interest in the development of novel anticoagulants. Understanding its effects on global and specific coagulation parameters is crucial for its preclinical and clinical evaluation.

Quantitative Data Summary

The inhibitory potency of this compound against its primary targets has been determined and is summarized in the table below. This data is essential for designing experiments and interpreting results.

| Target Enzyme | Inhibition Constant (Ki) |

| Thrombin (Factor IIa) | 4.0 nM |

| Factor Xa | 230 nM |

Experimental Protocols

Prior to conducting any of the following assays, it is imperative to properly prepare the this compound inhibitor.

Preparation of this compound Stock Solution

The solubility of this compound in aqueous solutions may be limited. Therefore, a stock solution in an appropriate organic solvent is recommended for in vitro studies.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Weigh out a precise amount of this compound powder.

-

Dissolve the powder in pure DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

-

For experiments, dilute the stock solution in the appropriate assay buffer. It is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤ 1%) to avoid solvent effects on the coagulation process.

-

Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

-

Principle: This test measures the time it takes for a clot to form in a plasma sample after the addition of a tissue factor reagent (thromboplastin).

-

Methodology:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.

-

Pre-warm the PPP and PT reagent to 37°C.

-

In a test tube or a coagulometer cuvette, mix a defined volume of PPP (e.g., 50 µL) with a small volume of this compound solution (or vehicle control) at various concentrations.

-

Incubate the mixture for a predetermined time (e.g., 2-5 minutes) at 37°C to allow the inhibitor to interact with the coagulation factors.

-

Initiate the clotting reaction by adding a defined volume of pre-warmed PT reagent (e.g., 100 µL).

-

Measure the time to clot formation.

-

Perform each concentration in triplicate.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of coagulation.

-

Principle: This assay measures the clotting time of plasma after the addition of a contact activator and a partial thromboplastin reagent.

-

Methodology:

-

Prepare platelet-poor plasma (PPP) as described for the PT assay.

-

Pre-warm the PPP, aPTT reagent, and calcium chloride (CaCl2) solution to 37°C.

-

In a test tube or cuvette, combine PPP (e.g., 50 µL) with the desired concentration of this compound solution or vehicle control.

-

Add a defined volume of aPTT reagent (e.g., 50 µL) and incubate the mixture for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

-

Initiate coagulation by adding a defined volume of pre-warmed CaCl2 solution (e.g., 50 µL).

-

Record the time to clot formation.

-

Run each concentration in triplicate.

-

Thrombin Generation Assay (TGA)

TGA provides a comprehensive assessment of the overall coagulation potential of a plasma sample.

-

Principle: This assay measures the dynamic process of thrombin generation and decay over time after the initiation of coagulation.

-

Methodology (using a Calibrated Automated Thrombogram - CAT):

-

Prepare platelet-poor plasma (PPP).

-

In a 96-well plate, add PPP (e.g., 80 µL) to each well.

-

Add a small volume of this compound solution or vehicle control to the appropriate wells to achieve the desired final concentrations.

-

Prepare the trigger solution containing tissue factor and phospholipids according to the manufacturer's instructions.

-

Prepare the fluorescent substrate and calcium solution.

-

Place the plate in a fluorometric plate reader equipped for TGA.

-

Dispense the trigger solution followed by the fluorescent substrate/calcium solution into the wells to initiate the reaction.

-

The instrument will monitor the fluorescence generated over time, which is proportional to the amount of thrombin generated.

-

Key parameters to analyze include Lag Time, Endogenous Thrombin Potential (ETP), Peak Thrombin, and Time to Peak.

-

Chromogenic Substrate Assays

These assays allow for the specific measurement of the inhibitory activity of this compound against Factor Xa and thrombin.

-

Principle: This assay measures the residual Factor Xa activity after incubation with an inhibitor. The residual FXa cleaves a chromogenic substrate, releasing a colored product that is measured spectrophotometrically.

-

Methodology:

-

In a microplate well, add a buffer solution, a known amount of purified Factor Xa, and the this compound solution at various concentrations (or vehicle control).

-

Incubate the mixture for a specified time (e.g., 5-10 minutes) at 37°C.

-

Add a chromogenic substrate specific for Factor Xa to initiate the colorimetric reaction.

-

After a defined incubation period, stop the reaction (if necessary, according to the kit instructions).

-

Read the absorbance at the appropriate wavelength (e.g., 405 nm).

-

The amount of color produced is inversely proportional to the inhibitory activity of this compound.

-

-

Principle: Similar to the anti-FXa assay, this method quantifies the residual thrombin activity after incubation with this compound.

-

Methodology:

-

In a microplate well, combine a buffer, a known concentration of purified thrombin, and the this compound solution at various concentrations (or vehicle control).

-

Incubate the mixture at 37°C for a defined period (e.g., 5-10 minutes).

-

Add a thrombin-specific chromogenic substrate.

-

After a set incubation time, measure the absorbance at the appropriate wavelength.

-

The color intensity is inversely related to the thrombin inhibitory capacity of this compound.

-

Visualizations

Caption: Inhibition of the Coagulation Cascade by this compound.

Caption: Prothrombin Time (PT) Assay Workflow.

Caption: Principle of Chromogenic Substrate Assays.

Application Notes and Protocols for RWJ-445167

For Researchers, Scientists, and Drug Development Professionals

Introduction

RWJ-445167 is a potent, dual inhibitor of thrombin (Factor IIa) and Factor Xa, key serine proteases in the coagulation cascade. Its ability to target both enzymes makes it a subject of interest in the research and development of antithrombotic agents. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability, along with methodologies for its use in relevant in vitro assays.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₂₄N₆O₅S |

| Molecular Weight | 436.49 g/mol |

| CAS Number | 226566-43-4 |

| Mechanism of Action | Dual inhibitor of Thrombin (Factor IIa) and Factor Xa |

Solution Preparation and Stability

Solubility

Table 1: Solubility and Storage Recommendations

| Solvent | Concentration | Storage of Stock Solution | Stability Notes |

| DMSO | Prepare stock solutions of 10-20 mM. | Store aliquots at -20°C or -80°C. | Stock solutions in DMSO are reported to be stable for several months when stored at -20°C.[1] Avoid repeated freeze-thaw cycles. |

| Aqueous Buffers | Prepare working dilutions from DMSO stock immediately before use. | Aqueous solutions are not recommended for long-term storage. | The stability of this compound in aqueous buffers has not been extensively reported. It is best practice to prepare fresh dilutions for each experiment. |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Weighing the Compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.36 mg of this compound (Molecular Weight = 436.49 g/mol ).

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the weighed compound. For 4.36 mg, add 1 mL of DMSO.

-

Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes to ensure complete dissolution.[1]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store the aliquots at -20°C or -80°C.

Experimental Workflow for Solution Preparation

Caption: Workflow for the preparation and storage of this compound stock solutions.

In Vitro Assay Protocols

This compound can be evaluated in vitro for its inhibitory activity against thrombin and Factor Xa using chromogenic substrate assays. The following are generalized protocols that can be adapted for use with this compound.

Experimental Protocol: Thrombin Inhibition Assay (Chromogenic)

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or HEPES, at a physiological pH (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

Thrombin Solution: Reconstitute purified human α-thrombin in the assay buffer to a working concentration (e.g., 1-5 nM).

-

Chromogenic Substrate: Prepare a solution of a thrombin-specific chromogenic substrate (e.g., S-2238) in the assay buffer according to the manufacturer's instructions.

-

This compound Dilutions: Prepare a serial dilution of this compound from the DMSO stock solution into the assay buffer to achieve a range of desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of the this compound dilutions (or vehicle control) to the wells.

-

Add 60 µL of the thrombin solution to each well and incubate for 10-15 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode using a microplate reader at 37°C for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (V) from the linear portion of the kinetic curve (ΔAbs/min).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

-

Experimental Protocol: Factor Xa Inhibition Assay (Chromogenic)

This protocol is similar to the thrombin inhibition assay, with the substitution of Factor Xa and its specific substrate.

-

Reagent Preparation:

-

Assay Buffer: Use a similar buffer as for the thrombin assay.

-

Factor Xa Solution: Reconstitute purified human Factor Xa in the assay buffer to a working concentration (e.g., 2-10 nM).

-

Chromogenic Substrate: Prepare a solution of a Factor Xa-specific chromogenic substrate (e.g., S-2765) in the assay buffer.

-

This compound Dilutions: Prepare serial dilutions as described for the thrombin assay.

-

-

Assay Procedure (96-well plate format):

-

Follow the same steps as the thrombin inhibition assay, substituting Factor Xa for thrombin and the Factor Xa-specific substrate.

-

-

Data Analysis:

-

Analyze the data as described for the thrombin inhibition assay to determine the IC₅₀ value for Factor Xa inhibition.

-

Signaling Pathway

This compound exerts its anticoagulant effect by inhibiting Factor Xa and thrombin, which are central components of the common pathway of the coagulation cascade.

Caption: The coagulation cascade and the inhibitory action of this compound.

Disclaimer

This document is intended for research use only. The information provided is based on publicly available data and general laboratory practices. Researchers should always consult primary literature and perform their own validation experiments.

References

Experimental Protocols for the Dual Thrombin and Factor Xa Inhibitor RWJ-445167

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the characterization of RWJ-445167, a potent, non-peptidic, dual inhibitor of human α-thrombin and factor Xa. These protocols are intended to guide researchers in the in vitro and in vivo evaluation of this and similar compounds.

I. Overview of this compound

This compound is an oxyguanidine-based small molecule that demonstrates potent inhibitory activity against two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. While it showed promise in preclinical studies, its development was hampered by low oral bioavailability in humans. The data and protocols presented herein are based on published preclinical evaluations.

II. Quantitative Data Summary

The following table summarizes the key in vitro inhibitory activities of this compound.

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Human α-Thrombin | 4.0 nM | [1] |

| Human Factor Xa | 230 nM | [1] |

III. In Vitro Experimental Protocols

A. Determination of Enzyme Inhibition Constants (Ki)

This protocol outlines the methodology to determine the inhibition constants (Ki) of this compound against human α-thrombin and factor Xa using chromogenic substrate assays.

1. Materials and Reagents:

-

Human α-Thrombin (specific activity >2,700 NIH units/mg)

-

Human Factor Xa

-

Chromogenic substrate for Thrombin (e.g., S-2238)

-

Chromogenic substrate for Factor Xa (e.g., S-2765)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

2. Protocol for Thrombin Inhibition Assay:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 50 µL of the assay buffer to all wells.

-

Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells.

-

Add 20 µL of human α-thrombin solution (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 20 µL of the thrombin chromogenic substrate S-2238 (final concentration ~200 µM).

-

Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.

-

The initial reaction velocities are calculated from the linear portion of the absorbance curves.

-

Determine the Ki value by fitting the data to the Morrison equation for tight-binding inhibitors.

3. Protocol for Factor Xa Inhibition Assay:

-

Follow the same procedure as the thrombin inhibition assay with the following modifications:

-

Use human Factor Xa (final concentration ~1 nM).

-

Use the Factor Xa chromogenic substrate S-2765 (final concentration ~200 µM).

-

Calculate the Ki value as described for the thrombin inhibition assay.

Workflow for In Vitro Enzyme Inhibition Assays

Caption: Workflow for determining enzyme inhibition constants.

IV. In Vivo Experimental Protocol

A. Rat Arteriovenous (AV) Shunt Thrombosis Model

This protocol describes an established in vivo model to evaluate the antithrombotic efficacy of this compound. This model mimics arterial thrombosis.

1. Animals:

-

Male Sprague-Dawley rats (250-300 g)

2. Materials and Reagents:

-

Anesthetic (e.g., sodium pentobarbital)

-

Polyethylene tubing for cannulation

-

Surgical silk thread

-

Heparinized saline

-

This compound for intravenous administration

-

Thrombogenic surface (e.g., silk thread)

3. Surgical Procedure and Thrombosis Induction:

-

Anesthetize the rat.

-

Expose the left carotid artery and the right jugular vein.

-

Cannulate the carotid artery and the jugular vein with polyethylene tubing.

-

Connect the two cannulas with a piece of tubing containing a pre-weighed silk thread to create an extracorporeal arteriovenous shunt.

-

Allow blood to circulate through the shunt for a defined period (e.g., 15 minutes).

4. Drug Administration:

-

Administer this compound intravenously (e.g., via a tail vein catheter) as a bolus followed by a continuous infusion, starting before the initiation of blood flow through the shunt.

-

A vehicle control group should be included.

5. Endpoint Measurement:

-

After the circulation period, clamp the shunt and carefully remove the silk thread.

-

Wash the thread gently with saline to remove non-adherent blood cells.

-

Allow the thread to dry and then weigh it.

-

The weight of the thrombus is calculated by subtracting the initial weight of the thread from its final weight.

-

Calculate the percentage inhibition of thrombus formation for the drug-treated groups compared to the vehicle control group.

Workflow for Rat AV Shunt Thrombosis Model

Caption: Workflow for the rat arteriovenous shunt model.

V. Signaling Pathway

Coagulation Cascade and Inhibition by this compound

Caption: Inhibition of the coagulation cascade by this compound.

VI. Discussion

The provided protocols offer a framework for the preclinical evaluation of dual thrombin and Factor Xa inhibitors like this compound. The in vitro assays are crucial for determining the potency and selectivity of the compound, while the in vivo model provides an assessment of its antithrombotic efficacy in a physiologically relevant setting. Researchers should note the poor oral bioavailability of this compound, which necessitated intravenous administration in the described in vivo model. This highlights the importance of early pharmacokinetic profiling in drug development. Further studies could involve exploring prodrug strategies to improve oral absorption, as was attempted for this compound.

References

Application Notes and Protocols for Compound X (e.g., RWJ-445167): A Novel Antithrombotic Agent for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical physiological process for preventing blood loss from injury. However, pathological thrombosis is a leading cause of morbidity and mortality worldwide, underlying conditions such as myocardial infarction, stroke, and venous thromboembolism.[1][2] The development of novel antithrombotic agents is a key focus of cardiovascular research. Compound X (e.g., RWJ-445167) is a promising new investigational agent with potent antithrombotic properties. These application notes provide a comprehensive overview of the preclinical evaluation of Compound X in animal models of thrombosis, including its mechanism of action, detailed experimental protocols, and expected outcomes.

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin clot.[3][4] This process can be initiated through two primary pathways: the intrinsic (contact activation) pathway and the extrinsic (tissue factor) pathway, both of which converge on a common pathway.[3] Compound X is a direct inhibitor of Factor Xa (FXa), a critical enzyme at the convergence of the intrinsic and extrinsic pathways. By inhibiting FXa, Compound X effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin and subsequent clot development.[5]

Mechanism of Action: Targeting the Coagulation Cascade

Compound X exerts its antithrombotic effect by directly and selectively inhibiting Factor Xa. This inhibition disrupts the propagation of the coagulation cascade, a fundamental process in thrombus formation.

Preclinical Evaluation in Animal Models of Thrombosis

The use of animal models is crucial for the discovery and initial testing of new antithrombotic therapies.[6] Various models have been developed to study arterial and venous thrombosis, each with its own advantages and limitations.[7][8] The following sections detail the application of Compound X in established murine models of thrombosis.

Murine Model of Ferric Chloride-Induced Arterial Thrombosis

This widely used model assesses the efficacy of an antithrombotic agent in preventing occlusive thrombus formation in an artery following chemical injury to the endothelium.

Experimental Workflow:

Detailed Protocol:

-

Animal Preparation: Anesthetize adult male C57BL/6 mice (8-12 weeks old) with isoflurane. Maintain body temperature at 37°C using a heating pad.

-

Surgical Procedure: Make a midline cervical incision and carefully expose the left common carotid artery.

-

Compound Administration: Administer Compound X (at varying doses) or vehicle control (e.g., saline) via tail vein injection 15 minutes prior to injury.

-

Thrombosis Induction: Place a Doppler flow probe around the carotid artery to monitor blood flow. Apply a 0.5 mm² piece of filter paper saturated with 10% ferric chloride (FeCl₃) to the adventitial surface of the artery for 3 minutes.

-

Monitoring: Continuously monitor blood flow until complete occlusion (defined as blood flow < 0.1 mL/min) occurs, or for a maximum of 60 minutes.

-